N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as ANPP, is a chemical compound that has been extensively researched for its potential applications in scientific research. ANPP is a precursor to fentanyl, a potent synthetic opioid that is used clinically for pain management. However,
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain. This results in the release of endogenous opioids, such as endorphins, which produce analgesic and euphoric effects.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and euphoric effects, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to produce sedation, respiratory depression, and decreased gastrointestinal motility. These effects are similar to those produced by other opioids, such as morphine and fentanyl.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide for scientific research is its high purity, which allows for accurate dosing and reproducible results. Additionally, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is relatively easy to synthesize, which makes it readily available for research purposes. However, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide also has some limitations for lab experiments. For example, its potency and potential for abuse make it difficult to handle safely. Additionally, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of interest is the development of new opioids that have a lower potential for abuse and addiction than currently available opioids. Additionally, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide could be used as a tool for studying the mu-opioid receptor and its role in pain management and addiction. Finally, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide could be used in the development of new analgesics that have fewer side effects than currently available opioids.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential applications in scientific research. One of the most notable uses of N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is as a precursor to fentanyl, which has been used clinically for pain management. However, N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide itself has also been studied for its potential applications in scientific research.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9(18-8-13(7-15-18)19(22)23)14(21)17-12-5-3-11(4-6-12)16-10(2)20/h3-9H,1-2H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBWGAYQGQNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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